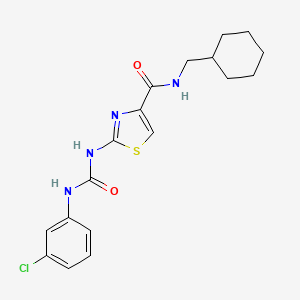
2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-(3-Chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and cardioprotective applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19ClN4OS
- Molecular Weight : 348.87 g/mol
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. The mechanism of action may involve:
- Inhibition of Enzyme Activity : Thiazole compounds are known to inhibit various enzymes, which can lead to altered cellular processes.
- Modulation of Receptor Function : Binding to specific receptors can affect signaling pathways crucial for cell proliferation and survival.
- Interference with DNA Replication : Some thiazole derivatives exhibit properties that can disrupt DNA synthesis, contributing to their anticancer effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting a broad-spectrum anticancer activity.
Cardioprotective Effects
Research has indicated that certain thiazole compounds possess cardioprotective properties. For instance, they have shown potential in protecting myocardial cells from apoptosis, which is critical in preventing heart diseases . The compound's ability to inhibit apoptotic pathways suggests its utility in treating conditions associated with cardiac cell death.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound exhibited strong inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. Molecular docking simulations indicated strong interactions with proteins like Rab7b, which plays a role in endosomal trafficking and has implications in cancer metastasis .
- Toxicity and ADME Properties : Preliminary assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(cyclohexylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-13-7-4-8-14(9-13)21-17(25)23-18-22-15(11-26-18)16(24)20-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVIMWXNWXJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














